

A Technical Guide to the Commercial Availability and Application of 3-Ethynylbenzoic Acid

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Compound of Interest

Compound Name: 3-Ethynylbenzoic acid

Cat. No.: B080161

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Abstract: **3-Ethynylbenzoic acid** (CAS No. 10601-99-7) is a bifunctional aromatic compound of significant interest to the scientific community. Possessing both a carboxylic acid and a terminal alkyne, it serves as a versatile building block and linker in drug discovery, medicinal chemistry, and materials science. This guide provides an in-depth analysis of its commercial availability, outlines crucial protocols for quality control and validation, explores its primary applications, and details essential safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the effective procurement and utilization of this valuable chemical intermediate.

Introduction to 3-Ethynylbenzoic Acid

3-Ethynylbenzoic acid is a unique organic molecule that combines the chemical reactivity of a carboxylic acid with the versatile coupling capabilities of a terminal alkyne, all attached to a rigid benzene scaffold. This dual functionality makes it an invaluable tool for chemists seeking to construct complex molecular architectures. The carboxylic acid group provides a handle for forming amides, esters, or for salt formation, which is particularly useful for modulating solubility and for attachments to biological systems. The ethynyl group is a gateway to a host of powerful transformations, most notably the Nobel Prize-winning "click chemistry," enabling the efficient and specific ligation of molecules.

Table 1: Physicochemical Properties of **3-Ethynylbenzoic Acid**

Property	Value	Reference(s)
CAS Number	10601-99-7	[1][2]
Molecular Formula	C ₉ H ₆ O ₂	[1][3]
Molecular Weight	146.14 g/mol	[1][3]
Appearance	White to off-white powder or solid	[4]
Melting Point	164-171 °C	[4][5]
Purity (Typical)	≥95%	[3]
Storage Temperature	2-8°C	[3][5]
MDL Number	MFCD06658448	[1][3]

Commercial Availability and Procurement

3-Ethynylbenzoic acid is readily available from a variety of chemical suppliers catering to the research and development sectors. It is typically offered in research quantities ranging from grams to kilograms. While availability is generally good, researchers must exercise diligence during procurement, as the quality and purity of the material can directly impact experimental outcomes.

Table 2: Representative Commercial Suppliers

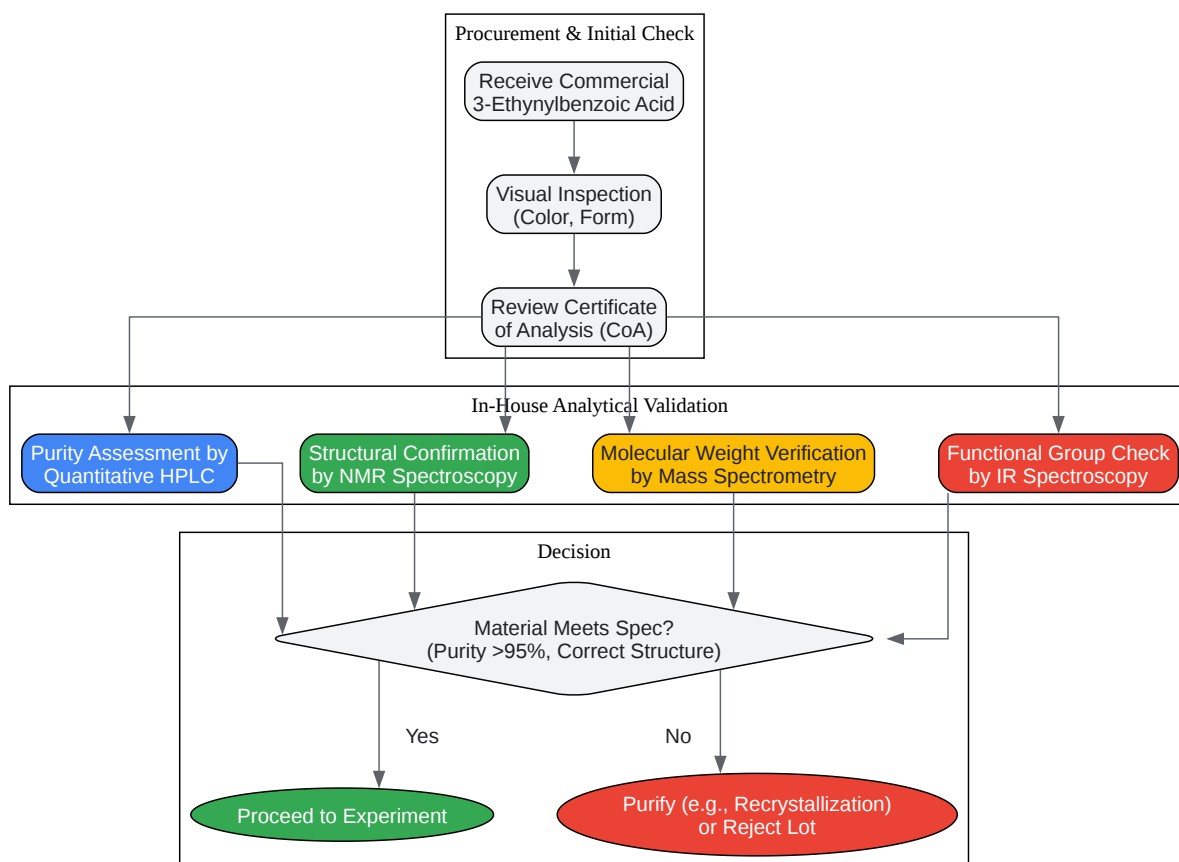
Supplier	Typical Stated Purity	Notes
Sigma-Aldrich (Merck)	95%	A leading global supplier with extensive documentation and support. [5]
Amerigo Scientific	95%	Specialist distributor serving the life science industry. [3]
Alkali Scientific	Varies (distributor)	Distributes products from major manufacturers like MilliporeSigma. [6]
ChemicalBook	Varies	Lists numerous global suppliers, primarily from China. [4]

Key Procurement Considerations:

- **Stated Purity:** Most suppliers offer a grade of ~95% purity. For sensitive applications such as drug conjugation or polymerization, this may require further purification or more rigorous validation.
- **Certificate of Analysis (CoA):** Always request a lot-specific CoA. This document should provide data from quality control tests, such as NMR or HPLC, confirming the identity and purity of the batch.
- **Batch-to-Batch Consistency:** For long-term projects, inquiring about the supplier's ability to provide consistent material from the same synthetic route is advisable to minimize variability in experimental results.

Quality Control and Validation of Commercial Material

The stated purity on a supplier's label should be considered a starting point, not an absolute guarantee. Verifying the identity, purity, and integrity of **3-ethynylbenzoic acid** upon receipt is a critical, self-validating step to ensure the reliability and reproducibility of research. A multi-technique approach is essential for a comprehensive assessment.



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Caption: Recommended workflow for the procurement and quality control of **3-ethynylbenzoic acid**.

Experimental Protocol 1: Purity Assessment by HPLC

This protocol is designed to quantify the purity of **3-ethynylbenzoic acid** and detect any related impurities by area percentage.^[7]

- Objective: To determine the chemical purity of the material.
- Instrumentation:
 - HPLC system with a UV-Vis detector (detection at 254 nm).
 - C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Reagents:
 - **3-Ethynylbenzoic acid** sample (dissolved in Acetonitrile/Water).
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade).
 - Trifluoroacetic acid (TFA).
- Methodology:
 - Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% TFA in Water and Mobile Phase B as 0.1% TFA in Acetonitrile.
 - Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a 1:1 mixture of Acetonitrile and Water.
 - Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.

- Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Analysis: The purity is calculated based on the area of the main peak relative to the total area of all observed peaks. The presence of significant secondary peaks may indicate impurities from the synthesis or degradation.

Experimental Protocol 2: Structural Confirmation by NMR Spectroscopy

- Objective: To confirm the chemical structure and covalent integrity of the molecule.
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Expected ¹H NMR Signals (DMSO-d₆):
 - A broad singlet peak for the carboxylic acid proton (-COOH), typically downfield (>12 ppm).
 - A singlet for the acetylenic proton (-C≡CH) around 4.0-4.5 ppm.
 - A complex multiplet pattern in the aromatic region (7.5-8.2 ppm) corresponding to the four protons on the benzene ring.
- Expected ¹³C NMR Signals (DMSO-d₆):
 - A peak for the carboxylic carbon (~166 ppm).
 - Four distinct peaks for the aromatic carbons (approx. 120-135 ppm).
 - Two peaks for the alkyne carbons (~80-85 ppm).
- Causality: The chemical shifts and splitting patterns are unique fingerprints of the molecule's structure. Discrepancies from expected values or the presence of unexplained peaks would suggest impurities or an incorrect structure.

Table 3: Summary of Expected Spectroscopic Data

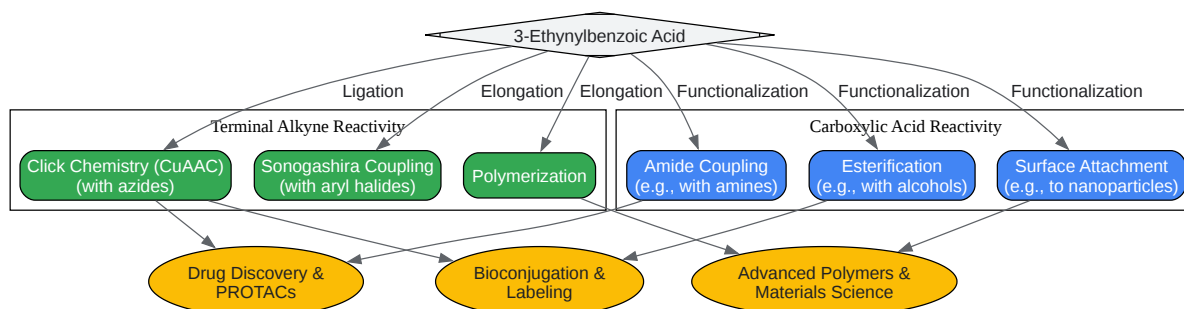
Technique	Parameter	Expected Value/Observation
HPLC	Purity	>95% (by area %)
^1H NMR	Key Signals	-COOH (s, >12 ppm), Ar-H (m, 7.5-8.2 ppm), $\text{C}\equiv\text{CH}$ (s, ~4.3 ppm)
MS (ESI-)	$[\text{M}-\text{H}]^-$	m/z 145.04
IR	Key Stretches	~3300 cm^{-1} ($\text{C}\equiv\text{C}-\text{H}$), ~2100 cm^{-1} ($\text{C}\equiv\text{C}$), ~1700 cm^{-1} ($\text{C}=\text{O}$), 2500-3300 cm^{-1} (O-H, broad)

Overview of Synthetic Routes

While **3-ethynylbenzoic acid** is commercially available, an understanding of its synthesis can provide valuable insights into potential impurities. Common laboratory and industrial syntheses often start from 3-bromobenzoic acid or 3-iodobenzoic acid. A prevalent method is the Sonogashira coupling, which involves a palladium-catalyzed reaction between the halo-benzoic acid and a protected acetylene source (like trimethylsilylacetylene), followed by a deprotection step to reveal the terminal alkyne. An alternative route involves starting with 3-ethynyltoluene, oxidizing the methyl group to a carboxylic acid. Potential impurities could include residual starting materials (e.g., 3-iodobenzoic acid), catalyst metals (e.g., palladium, copper), or byproducts from incomplete reactions.

Key Applications in Research and Development

The utility of **3-ethynylbenzoic acid** stems directly from its bifunctional nature, allowing it to act as a molecular "linchpin" in various scientific domains.



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Caption: Divergent applications of **3-ethynylbenzoic acid** based on its two key functional groups.

Click Chemistry and Bioconjugation

The terminal alkyne is an ideal partner for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[8][9] This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it perfect for bioconjugation. Researchers use **3-ethynylbenzoic acid** to introduce an alkyne handle onto proteins, peptides, or other biomolecules via the carboxylic acid group. The resulting alkyne-tagged molecule can then be "clicked" onto a molecule bearing an azide group, such as a fluorescent dye, a drug payload, or a purification tag.[8]

Drug Discovery and Medicinal Chemistry

The benzoic acid scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[10][11] **3-Ethynylbenzoic acid** serves as a versatile starting material for building more complex drug candidates. The ethynyl group can be used to extend the molecular structure via Sonogashira couplings or to act as a bioisostere for other chemical groups.[12] It is also a key component in the synthesis of Proteolysis-Targeting Chimeras

(PROTACs), where it can function as part of the linker connecting a target-binding ligand to an E3 ligase-binding ligand.[13]

Materials Science

In materials science, **3-ethynylbenzoic acid** is used to create functional polymers and advanced materials.[14][15] The rigid aromatic ring and alkyne group can be incorporated into polymer backbones to enhance thermal stability and confer specific electronic properties.[14] The carboxylic acid allows the molecule to be anchored onto surfaces, such as metal oxide nanoparticles, creating functionalized materials for applications in catalysis, sensing, or electronics.[14]

Safety, Handling, and Storage

Proper handling of **3-ethynylbenzoic acid** is essential to ensure laboratory safety. It is classified as a combustible solid and carries specific health warnings.

Table 4: GHS Hazard Information

Pictogram	Code	Hazard Statement	Classification	Reference(s)
GHS07	H302	Harmful if swallowed	Acute Toxicity 4 (Oral)	[1][16]
GHS07	H317	May cause an allergic skin reaction	Skin Sensitization 1	[1][16]
GHS07	H319	Causes serious eye irritation	Eye Irritation 2	[1][16]

- Recommended Handling Procedures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid creating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[17]

- **Storage and Stability:** Store in a tightly sealed container in a cool, dry place, as recommended by suppliers (2-8°C).[5][17] Keep away from strong oxidizing agents, bases, and metals.[17]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-Ethynylbenzoic acid is a commercially accessible and highly versatile chemical tool for professionals in drug discovery and materials science. Its value lies in the orthogonal reactivity of its carboxylic acid and terminal alkyne functional groups. However, to harness its full potential, users must adopt a rigorous approach to procurement and quality control, validating the identity and purity of the material before use. By following the guidelines and protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and impactful scientific outcomes.

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